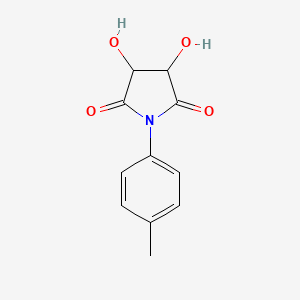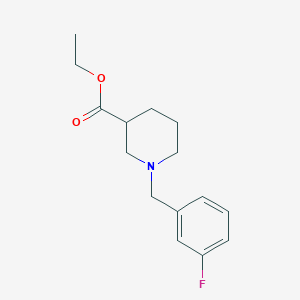
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as DOPA quinone, is a chemical compound that plays an important role in biological processes such as melanin biosynthesis, protein cross-linking, and neurotransmitter synthesis. In
Wirkmechanismus
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that can undergo various chemical reactions. One of the most important reactions is the formation of cross-links with proteins. 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can react with amino groups in proteins to form covalent bonds, resulting in the formation of a more stable protein structure.
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can also undergo redox reactions, where it can be reduced back to L-3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione or oxidized to form other quinones. These redox reactions are important for the synthesis of melanin and neurotransmitters.
Biochemical and Physiological Effects:
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been shown to have various biochemical and physiological effects. In melanocytes, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is involved in the formation of eumelanin, which is important for UV protection and skin pigmentation. In addition, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been shown to have antioxidant properties, which can protect against oxidative stress.
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has also been shown to have cytotoxic effects. It can react with DNA and proteins, resulting in cell death. This cytotoxic effect has been exploited in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that can be used in various lab experiments. Its ability to cross-link proteins makes it a useful tool for studying protein structure and function. In addition, its role in melanin biosynthesis and neurotransmitter synthesis makes it a valuable compound for studying these processes.
However, the cytotoxic effects of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can be a limitation for lab experiments. Careful handling and disposal of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone are required to avoid exposure to researchers.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. One area of research is the development of drugs that target 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. These drugs could be used to treat diseases such as melanoma and Parkinson's disease.
Another area of research is the development of new methods for the synthesis of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. These methods could be more efficient and environmentally friendly than current methods.
Finally, further studies are needed to fully understand the role of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone in biological processes such as protein cross-linking and neurotransmitter synthesis. This knowledge could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that plays an important role in biological processes such as melanin biosynthesis, protein cross-linking, and neurotransmitter synthesis. Its ability to cross-link proteins makes it a valuable tool for studying protein structure and function. Further research is needed to fully understand the role of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone in these processes and to develop new therapies for various diseases.
Synthesemethoden
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can be synthesized through the oxidation of the amino acid L-3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione (L-3,4-dihydroxyphenylalanine) using oxidizing agents such as potassium ferricyanide or potassium permanganate. The reaction results in the formation of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone, which is a yellow-brown pigment.
Wissenschaftliche Forschungsanwendungen
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been extensively studied for its role in melanin biosynthesis. Melanin is a pigment that gives color to the skin, hair, and eyes and protects against UV radiation. 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is an intermediate in the biosynthesis of melanin and plays a crucial role in the formation of eumelanin, which is responsible for brown and black pigmentation.
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has also been studied for its role in protein cross-linking. Cross-linking is a process by which proteins are linked together, resulting in the formation of a more stable structure. 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been shown to cross-link proteins in the extracellular matrix, which is important for maintaining tissue structure and function.
In addition, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play important roles in the central nervous system and are involved in various physiological processes such as mood regulation, attention, and movement.
Eigenschaften
IUPAC Name |
3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(12)16/h2-5,8-9,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJVAQSCYZLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)